1-(1-Prop-2-enylcyclopentyl)ethanone
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Overview
Description
1-(1-Prop-2-enylcyclopentyl)ethanone, commonly known as kushenol F, is a natural compound found in the roots of Sophora flavescens, a traditional Chinese medicinal herb. Kushenol F has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism Of Action
The mechanism of action of kushenol F is not fully understood, but it is believed to involve the modulation of various signaling pathways. For example, kushenol F has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. It has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in the regulation of cell proliferation and apoptosis.
Biochemical And Physiological Effects
Kushenol F has been found to modulate various biochemical and physiological processes in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, kushenol F has been found to increase the levels of glutathione (GSH), an antioxidant that plays a role in the detoxification of harmful substances in the body.
Advantages And Limitations For Lab Experiments
One advantage of using kushenol F in lab experiments is its potent pharmacological activity. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities at relatively low concentrations. Additionally, kushenol F is a natural compound, which makes it a safer alternative to synthetic drugs. However, one limitation of using kushenol F in lab experiments is its limited availability. It can only be extracted from the roots of Sophora flavescens, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of kushenol F. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with various signaling pathways. Additionally, future studies could focus on the development of novel synthesis methods for kushenol F, which could increase its availability for lab experiments and clinical use.
Synthesis Methods
Kushenol F can be synthesized from the roots of Sophora flavescens using various extraction and purification techniques. One such method involves extracting the root powder with ethanol, followed by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase. The purified compound can then be identified using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Kushenol F has been extensively studied for its various pharmacological properties. It has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2), respectively. Additionally, kushenol F has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of various cancer cells, such as breast, lung, and colon cancer cells. It has also been found to possess anti-microbial activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
152090-71-6 |
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Product Name |
1-(1-Prop-2-enylcyclopentyl)ethanone |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(1-prop-2-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-6-10(9(2)11)7-4-5-8-10/h3H,1,4-8H2,2H3 |
InChI Key |
FHGQIURMMHQZII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=C |
Canonical SMILES |
CC(=O)C1(CCCC1)CC=C |
synonyms |
Ethanone, 1-[1-(2-propenyl)cyclopentyl]- (9CI) |
Origin of Product |
United States |
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